molecular formula C13H15F2NO2 B8701902 2-(2,4-Difluorophenyl)-2-(piperidin-1-yl)acetic acid

2-(2,4-Difluorophenyl)-2-(piperidin-1-yl)acetic acid

Cat. No. B8701902
M. Wt: 255.26 g/mol
InChI Key: UARQIWSOZJIUDL-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

2-Oxoacetic acid (141 mg, 1.90 mmol) and piperidine (0.16 ml, 1.90 mmol) were dissolved in acetonitrile (10 ml). 2,4-Difluorophenylboronic acid (300 mg, 1.90 mmol) was added and the mixture was stirred at reflux for 4 hours. The solvent was evaporated and the crude was purified by flash chromatography (DCM/MeOH=85/25) to obtain the title compound (307 mg, 63% yield) as an off-white solid.
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]([OH:5])=[O:4].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[F:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1B(O)O>C(#N)C>[F:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1[CH:2]([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
141 mg
Type
reactant
Smiles
O=CC(=O)O
Name
Quantity
0.16 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)B(O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography (DCM/MeOH=85/25)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(C(=O)O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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